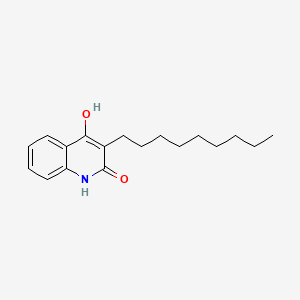

4-Hydroxy-3-nonyl-2(1H)-quinolinone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H25NO2 |

|---|---|

Molecular Weight |

287.4 g/mol |

IUPAC Name |

4-hydroxy-3-nonyl-1H-quinolin-2-one |

InChI |

InChI=1S/C18H25NO2/c1-2-3-4-5-6-7-8-12-15-17(20)14-11-9-10-13-16(14)19-18(15)21/h9-11,13H,2-8,12H2,1H3,(H2,19,20,21) |

InChI Key |

XEACNRPMIOZISV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1=C(C2=CC=CC=C2NC1=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies for 4 Hydroxy 3 Nonyl 2 1h Quinolinone

Established Synthetic Pathways for 4-Hydroxy-2-Quinolones

The 4-hydroxy-2-quinolone scaffold is a key structural motif found in numerous biologically active compounds. Its synthesis has been a subject of extensive research, leading to the development of various synthetic routes. These methods range from classical condensation reactions to more contemporary green chemistry approaches.

Classical Condensation Reactions (e.g., Conrad-Limpach, Pfitzinger)

Classical condensation reactions represent the foundational methods for constructing the quinoline (B57606) ring system.

The Conrad-Limpach synthesis is a well-established two-step method for preparing 4-hydroxyquinolines. wikipedia.orgsynarchive.com It involves the initial condensation of an aniline (B41778) with a β-ketoester. wikipedia.org The mechanism begins with the nucleophilic attack of the aniline on the keto group of the β-ketoester, forming a Schiff base intermediate. wikipedia.org This intermediate then undergoes a thermal electrocyclic ring closure at high temperatures, typically around 250 °C, to yield the 4-hydroxyquinoline (B1666331) product. wikipedia.orgsynarchive.com The choice of solvent is critical, with high-boiling point inert solvents like mineral oil or diphenyl ether significantly improving reaction yields compared to solvent-free conditions. wikipedia.orgnih.gov Although the product is often depicted as the 4-hydroxy (enol) form, it is believed that the 4-quinolone (keto) form is the predominant tautomer. wikipedia.org

The Pfitzinger reaction provides another route to quinoline derivatives, specifically yielding substituted quinoline-4-carboxylic acids. wikipedia.org This reaction utilizes isatin (B1672199) and a carbonyl compound in the presence of a base. wikipedia.org The reaction mechanism starts with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. This intermediate then reacts with a ketone or aldehyde to form an imine, which subsequently cyclizes and dehydrates to form the quinoline ring. wikipedia.org A notable variation is the Halberkann variant , where the reaction of N-acyl isatins with a base leads to the formation of 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org

| Classical Reaction | Reactants | Key Conditions | Product | Reference(s) |

| Conrad-Limpach | Aniline, β-ketoester | High temperature (~250 °C), inert high-boiling solvent | 4-Hydroxyquinoline | wikipedia.org, synarchive.com, nih.gov |

| Pfitzinger | Isatin, Carbonyl compound, Base | Basic conditions | Quinoline-4-carboxylic acid | wikipedia.org, researchgate.net |

| Halberkann Variant | N-acyl isatin, Base | Basic conditions | 2-Hydroxy-quinoline-4-carboxylic acid | wikipedia.org |

Multicomponent Reactions in Quinolone Synthesis

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers advantages in terms of efficiency and atom economy. While not always directly yielding 4-hydroxy-3-nonyl-2(1H)-quinolinone, MCRs are instrumental in creating diverse and functionalized quinoline and quinolinone scaffolds. For instance, an electrochemically induced MCR involving isatins, 4-hydroxyquinolin-2(1H)-one, and malononitrile (B47326) has been developed to produce complex spirocyclic pyrano[3,2-c]quinoline systems.

Another example involves the use of Ugi four-component reactions (Ugi-4CR) to rapidly assemble diverse polycyclic quinazolinones, which are structurally related to quinolones. These methods highlight the potential of MCRs to generate libraries of complex heterocyclic compounds from simple starting materials.

Green Chemistry Approaches and Sustainable Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. nih.gov Green chemistry principles focus on reducing hazardous waste, using safer solvents, and improving energy efficiency. youtube.comyoutube.com

One notable green approach for the synthesis of 4-hydroxy-2-quinolone analogues involves the use of microwave irradiation. nih.gov A reported method utilizes the condensation of β-enaminones with diethyl malonate, catalyzed by bismuth chloride (BiCl₃), a non-toxic and inexpensive Lewis acid. nih.gov This reaction is performed in ethanol (B145695) under microwave heating for a short duration (5-13 minutes), resulting in moderate to good yields (51-71%). nih.gov Microwave-assisted synthesis offers rapid heating, often leading to shorter reaction times, higher yields, and improved product purity compared to conventional heating methods. nih.govyoutube.com

Transition metal-catalyzed C-H functionalization is another strategy that aligns with green chemistry principles, offering an atom-economical way to create functionalized quinolines. nih.gov

| Green Synthesis Approach | Reactants | Catalyst/Conditions | Key Advantages | Reference(s) |

| Microwave-Assisted Synthesis | β-Enaminones, Diethyl malonate | BiCl₃, Ethanol, Microwave (5-13 min) | Rapid, non-toxic catalyst, good yields (51-71%) | nih.gov |

| Microwave-Assisted Synthesis | Anilines, Malonic acid | Neat, Microwave | Solvent-free, good yields | nih.gov |

Targeted Synthesis of 3-Alkyl-4-Hydroxy-2(1H)-quinolinones

The introduction of an alkyl chain at the C-3 position of the 4-hydroxy-2-quinolone core is crucial for creating specific analogues like this compound.

Specific Methods for Introducing the 3-Nonyl Side Chain

A targeted synthesis for 3-alkyl-4-hydroxy-2-quinolone analogues has been developed, which can be adapted to introduce a nonyl side chain. This protocol often begins with a substituted isatoic anhydride (B1165640).

A three-step synthesis provides a clear pathway:

N-alkylation of isatoic anhydride : The synthesis starts with the N-alkylation of an appropriate isatoic anhydride.

Preparation of a malonic acid derivative : A malonic acid half-thioester bearing the desired alkyl chain (e.g., a nonyl group) is prepared.

Condensation : The N-alkylated isatoic anhydride is condensed with the malonic acid derivative using a strong base like sodium hydride (NaH) to yield the final 3-alkyl-4-hydroxy-2-quinolone.

While direct C-alkylation of the pre-formed 4-hydroxy-2-quinolone ring is possible, building the ring with the side chain already incorporated in one of the precursors is a common and effective strategy. For example, the Conrad-Limpach reaction can be adapted by using a β-ketoester that already contains the nonyl group, leading to the formation of the desired 3-nonyl substituted quinolone.

Regioselective Functionalization at the Quinoline Core

Achieving regioselectivity is a key challenge in the functionalization of heterocyclic systems like quinoline. nih.gov Modern synthetic methods have provided powerful tools to modify specific positions on the quinoline ring.

Transition metal-catalyzed C-H activation has emerged as a premier strategy for the direct and selective functionalization of quinolines. nih.gov By choosing the appropriate catalyst and directing group, various positions on the quinoline core can be targeted. For instance, using quinoline N-oxides as substrates allows for regioselective functionalization at positions that are otherwise difficult to access. Gold-catalyzed reactions have been shown to achieve C3-H functionalization of quinoline N-oxides. researchgate.net Other metal catalysts, such as rhodium and iridium, can direct functionalization to the C8 position. acs.org

Magnesiation reactions also offer a versatile route for regioselective functionalization. By employing a combination of bromine-magnesium exchange reactions and direct magnesiation using reagents like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), a sequence of functionalizations at C4, C3, and C2 can be achieved with high precision. acs.org These methods tolerate a variety of functional groups, opening up pathways for creating highly substituted and complex quinoline derivatives. acs.org

| Functionalization Method | Target Position(s) | Key Reagents/Catalysts | Substrate | Reference(s) |

| C-H Activation | C3 | Gold (Au) catalyst | Quinoline N-oxide | researchgate.net |

| C-H Activation | C8 | Rhodium (Rh), Iridium (Ir) catalysts | Quinoline N-oxide | acs.org |

| Direct Magnesiation | C4, C3, C2 | i-PrMgCl·LiCl, TMPMgCl·LiCl | Bromo-substituted quinolines | acs.org |

Chemical Modifications and Analog Generation of this compound

The generation of analogs of this compound is a key strategy in medicinal chemistry to explore the structure-activity relationships (SAR) and to optimize the pharmacological profile of this class of compounds. Modifications are typically focused on three main regions of the molecule: the alkyl side chain, the benzo-carbocyclic ring, and the nitrogen atom of the quinolone core. Furthermore, the development of fused heterocyclic systems incorporating the 4-hydroxy-2-quinolinone scaffold has emerged as a promising approach to create novel chemical entities with unique biological properties.

Structural Modifications of the Alkyl Side Chain (Length, Unsaturation, Branching)

The alkyl side chain at the C-2 position of the 4-quinolone core plays a crucial role in the biological activity of these compounds. researchgate.netresearchgate.net Variations in its length, the introduction of unsaturation (double or triple bonds), and branching have been extensively explored to modulate the potency and selectivity of these molecules against various biological targets.

Alkyl Chain Length: The length of the alkyl chain has a significant impact on the biological activity. For instance, studies on N-alkylmorpholine derivatives have shown that compounds with alkyl chains ranging from n-dodecyl (C12) to n-hexadecyl (C16) exhibit the highest bactericidal effects against methicillin-resistant Staphylococcus aureus (MRSA). chemrxiv.org Shorter chains (less than five carbons) were found to be inactive, establishing a clear structure-activity relationship. chemrxiv.org Similarly, in a series of 2-amino-4-quinolone derivatives, long-chain alkyl amides, particularly those with a 12-carbon chain, demonstrated the highest inhibition of biofilm formation in Pseudomonas aeruginosa and Staphylococcus aureus. researchgate.net

Unsaturation: The introduction of unsaturation in the alkyl side chain has been shown to enhance the biological activity of 4-quinolone derivatives. For example, a study on 2-alkenyl-4(1H)-quinolones revealed that these compounds displayed a better inhibitory effect against mycobacteria than their saturated alkyl analogs. researchgate.net The synthesis of N-alkyl-2-alkynyl-4(1H)-quinolones with varying chain lengths and triple bond positions has been pursued to further investigate the structural requirements for antimycobacterial activity. researchgate.net Furthermore, a naturally occurring unsaturated compound, trans-Δ(1) -2-(non-1-enyl)-4-quinolone N-oxide, isolated from P. aeruginosa, was found to be a highly potent agent against S. aureus, including MRSA strains, while its cis isomer was inactive. researchgate.net

Branching and Unusual Substitutions: The synthesis of 4(1H)-quinolones with branched and other unusual side chains has also been explored. For instance, quinolones with a methylthiovinyl or a benzyl (B1604629) group at the 2-position have been synthesized and shown to exhibit interesting activities against the growth of Staphylococcus aureus, Bacillus subtilis, and even other strains of P. aeruginosa. arkat-usa.org The synthesis of these analogs often requires specific strategies, such as the base-promoted Camps cyclization of a ketoaryl propiolamide (B17871) derivative for the methylthiovinyl side chain, or a Suzuki-Miyaura cross-coupling reaction for the introduction of benzyl and unsaturated side chains. arkat-usa.org

Table 1: Examples of Alkyl Side Chain Modifications and their Reported Activities

| Modification Type | Example Compound | Reported Biological Activity | Reference |

| Chain Length | N-dodecylmorpholinium bromide | High bactericidal effect against MRSA | chemrxiv.org |

| Chain Length | 2-(dodecanoylamino)-4-quinolone | High inhibition of biofilm formation in P. aeruginosa | researchgate.net |

| Unsaturation | trans-Δ(1) -2-(non-1-enyl)-4-quinolone N-oxide | Potent activity against S. aureus (including MRSA) | researchgate.net |

| Branching/Unusual | 2-benzyl-4(1H)-quinolone | Activity against S. aureus and B. subtilis | arkat-usa.org |

Substitutions on the Benzo-Carbocyclic Ring (C-6, C-7 Positions)

Modifications on the benzo-carbocyclic ring of the 4-quinolone scaffold, particularly at the C-6 and C-7 positions, have been a cornerstone in the development of fluoroquinolone antibiotics. quimicaorganica.orgnih.gov These substitutions significantly influence the antibacterial spectrum, potency, and pharmacokinetic properties of the resulting compounds.

The introduction of a fluorine atom at the C-6 position is a hallmark of the fluoroquinolone class of antibiotics, leading to a significant enhancement in their antibacterial activity. nih.govnih.gov Further modifications at the C-7 position, often involving the introduction of various nitrogen-containing heterocycles like piperazine, methylpiperazine, pyrrolidine, and piperidine, have been shown to yield highly effective analogs. nih.gov

Synthetic strategies to achieve these modifications often start from appropriately substituted anilines. For example, the Gould-Jacobs reaction, a key method for synthesizing quinolones, can utilize substituted anilines to introduce functionalities onto the benzenoid ring. quimicaorganica.org One reported synthesis starts from 3-chloro-4-fluoroaniline, which reacts with diethyl ethoxymethylenemalonate (EMME) to produce an acrylate (B77674) derivative that undergoes thermal cyclization to form the quinolone ring. quimicaorganica.org This approach allows for the incorporation of substituents at the C-6 and C-7 positions.

Halogenation of the 4-quinolone core is another important modification. For instance, treatment of N-(2-methylallyl)-4-quinolones with bromine or N-bromosuccinimide can yield the corresponding 3-bromo derivatives. nih.gov These halogenated quinolones can serve as versatile intermediates for further derivatization, such as through copper-catalyzed C-N coupling reactions with other heterocyclic systems. nih.gov

Table 2: Examples of Benzo-Carbocyclic Ring Substitutions and their Significance

| Position | Substituent | Significance | Reference |

| C-6 | Fluorine | Enhanced antibacterial activity (characteristic of fluoroquinolones) | nih.govnih.gov |

| C-7 | Piperazine | Improved antibacterial spectrum and potency | nih.gov |

| C-7 | Pyrrolidinyl | Effective antibacterial analogs | nih.gov |

| C-3 | Bromine | Intermediate for further derivatization | nih.gov |

Synthesis of N-Oxide Derivatives of 2-Alkyl-4(1H)-quinolones

The N-oxide derivatives of 2-alkyl-4(1H)-quinolones (AQNOs) represent a distinct class of compounds with significant biological activities, often acting as toxins and weapons in interspecies competition among bacteria. chemrxiv.org These compounds exist in tautomeric equilibrium between the N-hydroxy-4-quinolone and the 4-hydroxyquinoline N-oxide forms. chemrxiv.org

Several synthetic approaches have been developed for the preparation of AQNOs. One established method involves the partial reduction of nitrobenzoylketones with stannous chloride (SnCl2), followed by spontaneous cyclization to yield the N-oxide derivatives. chemrxiv.org Another approach extends the Conrad-Limpach synthesis of 2-alkyl-4(1H)-quinolones with additional steps of O-protection, N-oxidation, and O-deprotection. chemrxiv.org

A more recent and operationally simple procedure relies on the controlled platinum-catalyzed partial hydrogenation of 2-nitrobenzoyl enamines. chemrxiv.orgchemrxiv.org This method has been successfully used to prepare the P. aeruginosa metabolite 2-heptyl-4-quinolone-N-oxide (HQNO) and other analogs in good yield and high purity. chemrxiv.orgchemrxiv.org The synthesis is chemoselective and compatible with various substrates, including chlorinated ones, expanding the range of accessible analogs for biological studies. chemrxiv.org

Table 3: Synthetic Methods for 2-Alkyl-4(1H)-quinolone N-Oxides

| Synthetic Method | Starting Material | Key Reagents/Conditions | Product | Reference |

| Partial Reduction and Cyclization | Nitrobenzoylketones | SnCl2 | 2-Alkyl-4(1H)-quinolone N-oxide | chemrxiv.org |

| Extension of Conrad-Limpach Synthesis | 2-Alkyl-4(1H)-quinolone | O-protection, N-oxidation, O-deprotection | 2-Alkyl-4(1H)-quinolone N-oxide | chemrxiv.org |

| Partial Hydrogenation of Enamines | 2-Nitrobenzoyl enamines | Platinum catalyst, H2 | 2-Alkyl-4(1H)-quinolone N-oxide | chemrxiv.orgchemrxiv.org |

Development of Fused Heterocyclic 2-Quinolones Incorporating the 4-Hydroxy-2-quinolinone Scaffold

Fusing additional heterocyclic rings onto the 4-hydroxy-2-quinolinone scaffold is a powerful strategy to generate novel chemical architectures with diverse and often enhanced biological activities. nih.govresearchgate.net This approach has led to the synthesis of a wide array of fused systems, including pyrano-, furo-, and pyrazino-quinolones.

Pyrano[3,2-c]quinolines: These derivatives can be synthesized through a one-pot multicomponent condensation reaction. For example, reacting a 2,4-dihydroxy-1-methylquinoline with malononitrile and various aromatic aldehydes in the presence of a catalytic amount of triethylamine (B128534) under reflux in ethanol yields 2-amino-pyrano[3,2-c]quinoline-3-carbonitrile derivatives. nih.gov A microwave-assisted method has also been developed for the synthesis of ethyl 2-amino-pyrano[3,2-c]quinoline-3-carboxylates, which offers the advantages of shorter reaction times and excellent yields. nih.gov

Furo[3,2-c]quinolines: The synthesis of furo[3,2-c]quinoline (B8618731) derivatives can be achieved through various routes. One example involves the reaction of 4-hydroxy-2-quinolones with 2,3-dichloropyrazine, leading to the formation of pyrazino[2′,3′:4,5]furo[3,2-c]quinolin-6(5H)-ones. researchgate.net

Other Fused Systems: The versatility of the 4-hydroxy-2-quinolinone scaffold allows for its incorporation into a variety of other fused heterocyclic systems. For example, reaction with acenaphthoquinone can lead to acenaphthylene-tetrakis-(4-hydroxyquinolin-2(1H)-ones). nih.gov Spiro compounds, such as spiro(indoline-3,4′-pyrano[3,2-c]quinoline)-3′-carbonitriles, can be obtained by reacting quinoline-2,4-diones with 2-(2-oxo-1,2-dihydroindol-3-ylidene)malononitrile. nih.gov

Table 4: Examples of Fused Heterocyclic 2-Quinolones

| Fused Ring System | Synthetic Approach | Starting Materials | Reference |

| Pyrano[3,2-c]quinoline | One-pot multicomponent condensation | 2,4-dihydroxy-1-methylquinoline, malononitrile, aromatic aldehyde | nih.gov |

| Pyrano[3,2-c]quinoline | Microwave-assisted synthesis | 4-hydroxy-N-alkyl-2-quinolone, ethyl 2-cyano-3-(furan-2-yl)acrylate | nih.gov |

| Furo[3,2-c]quinoline | Reaction with dichloropyrazine | 4-hydroxy-2-quinolone, 2,3-dichloropyrazine | researchgate.net |

| Spiro(indoline-pyranoquinoline) | Reaction with isatin derivative | Quinoline-2,4-dione, 2-(2-oxo-1,2-dihydroindol-3-ylidene)malononitrile | nih.gov |

Biosynthetic Pathways and Regulation of 4 Hydroxy 3 Nonyl 2 1h Quinolinone

General Biosynthetic Mechanisms of 2-Alkyl-4(1H)-quinolones (AQs) in Microorganisms

The fundamental architecture of AQs, including 4-hydroxy-3-nonyl-2(1H)-quinolinone, is assembled through a conserved biosynthetic route that utilizes primary metabolites as building blocks. This pathway involves the activation of an aromatic precursor and its subsequent condensation with a fatty acid derivative.

Origin from Anthranilic Acid Precursors

The biosynthesis of the quinolone core of all AQs originates from anthranilic acid. researchgate.net This aromatic amino acid serves as the primary scaffold upon which the rest of the molecule is constructed. In P. aeruginosa, anthranilic acid can be supplied from two main sources: the kynurenine (B1673888) pathway, which degrades tryptophan, or via dedicated anthranilate synthases encoded by the phnAB operon. The first committed step in the AQ biosynthetic pathway is the activation of anthranilic acid to anthraniloyl-CoA. researchgate.netasm.org This reaction is catalyzed by the enzyme PqsA, an anthranilate-CoA ligase, which utilizes ATP and Coenzyme A to form the high-energy thioester intermediate, priming it for subsequent reactions. researchgate.netasm.orgnih.gov

Condensation with β-Keto Fatty Acids and Chain Elongation

Following the activation of anthranilic acid, the pathway proceeds with a condensation reaction involving a fatty acid. The length and saturation of the alkyl chain at the C-2 position of the quinolone ring are determined by the specific fatty acid substrate utilized in this step. For the synthesis of the well-studied C7-alkyl AQs, such as 2-heptyl-4-quinolone (HHQ), the condensing enzyme complex PqsBC utilizes octanoyl-CoA. nih.govnih.govresearchgate.net

The formation of AQs with different alkyl chain lengths, such as the C9-alkyl chain of this compound, is attributed to the substrate promiscuity of the PqsBC enzyme complex. This complex can accommodate various CoA-activated fatty acids, leading to the production of a wide array of over 50 different AQ congeners, including 2-nonyl-4-hydroxyquinoline (NHQ), a known C9 analogue and likely precursor to the target compound. umaryland.edunih.gov The activated fatty acid is condensed with the anthraniloyl moiety, a reaction mediated by the PqsD and PqsBC enzymes, which ultimately leads to the cyclized quinolone scaffold with its characteristic alkyl chain.

Enzymatic Systems Governing 4-Hydroxy-2-alkylquinoline Biosynthesis

The synthesis of AQs is orchestrated by a suite of dedicated enzymes, primarily encoded within a single operon in P. aeruginosa, which work in concert to build the complex quinolone structure from simple precursors.

Role of the PqsABCDE Operon in Pseudomonas aeruginosa

The core machinery for AQ biosynthesis in P. aeruginosa is encoded by the pqsABCDE operon. researchgate.netnih.gov Each gene product within this operon plays a specific and essential role in the pathway.

PqsA : As previously mentioned, PqsA is an anthranilate-CoA ligase that catalyzes the first step: the ATP-dependent activation of anthranilic acid to form anthraniloyl-CoA. researchgate.netasm.org This is a critical priming step for the entire biosynthetic cascade.

PqsD : This enzyme is a condensing enzyme that utilizes the anthraniloyl-CoA generated by PqsA. PqsD transfers the anthraniloyl group to its active-site cysteine residue and then catalyzes a Claisen condensation with malonyl-CoA to form the intermediate 2-aminobenzoylacetyl-CoA (2-ABA-CoA). nih.govCurrent time information in Adelaide, AU.

PqsE : Functioning as a pathway-specific thioesterase, PqsE hydrolyzes 2-aminobenzoylacetyl-CoA to release 2-aminobenzoylacetate (2-ABA) and Coenzyme A. biorxiv.orgasm.orgacs.org This step is crucial for promoting the efficiency of the pathway and preventing the accumulation of the unstable 2-ABA-CoA intermediate, which can spontaneously cyclize into 2,4-dihydroxyquinoline (DHQ). asm.org

PqsBC : This heterodimeric enzyme complex catalyzes the final condensation step to form the core AQ structure. It takes the 2-ABA produced by PqsE and condenses it with a β-keto fatty acid (delivered as an acyl-CoA, such as octanoyl-CoA or decanoyl-CoA for C7 and C9 chains, respectively) to form the corresponding 2-alkyl-4(1H)-quinolone (e.g., HHQ or NHQ). nih.govnih.govumaryland.edu The PqsC subunit contains the active site, which is structurally distinct and larger than related enzymes, likely to accommodate the aromatic 2-ABA substrate. nih.govresearchgate.net

Table 1: Functions of the PqsABCDE Operon Enzymes

| Gene | Protein | Function |

| pqsA | PqsA | Anthranilate-CoA ligase; activates anthranilic acid to anthraniloyl-CoA. researchgate.netasm.org |

| pqsD | PqsD | Condensing enzyme; condenses anthraniloyl-CoA with malonyl-CoA to form 2-aminobenzoylacetyl-CoA (2-ABA-CoA). nih.govCurrent time information in Adelaide, AU. |

| pqsE | PqsE | Thioesterase; hydrolyzes 2-ABA-CoA to 2-aminobenzoylacetate (2-ABA), promoting pathway efficiency. biorxiv.orgasm.org |

| pqsB | PqsB | Part of the PqsBC heterodimer; assists in the condensation reaction. nih.govumaryland.edu |

| pqsC | PqsC | Part of the PqsBC heterodimer; contains the active site for condensing 2-ABA with a fatty acyl-CoA to form the 2-alkyl-4(1H)-quinolone. nih.govumaryland.edu |

Specificity of PqsH and PqsL Monooxygenases in AQ Metabolism

Once the 2-alkyl-4(1H)-quinolone scaffold is formed, further chemical diversity is introduced by monooxygenases that hydroxylate the quinolone ring. The compound this compound is a direct product of this type of enzymatic modification.

PqsH : This FAD-dependent monooxygenase is responsible for the conversion of 2-alkyl-4(1H)-quinolones (like HHQ and its C9-congener, NHQ) into their corresponding 3-hydroxy derivatives, such as the Pseudomonas quinolone signal (PQS) and, by extension, this compound. researchgate.netnih.govscbt.com PqsH specifically hydroxylates the C-3 position of the quinolone ring, a key step in generating these potent signaling molecules. nih.gov

PqsL : A second monooxygenase, PqsL, directs the biosynthetic pathway towards a different class of AQs, the 2-alkyl-4-hydroxyquinoline N-oxides (AQNOs). nih.govbiorxiv.org Instead of acting on the fully formed quinolone, PqsL acts on the intermediate 2-aminobenzoylacetate (2-ABA), oxidizing it to 2-hydroxylaminobenzoylacetate. nih.gov This N-oxidized intermediate is then used by PqsBC to produce AQNOs, such as 2-heptyl-4-hydroxyquinoline N-oxide (HQNO). nih.gov This demonstrates a critical branch point in the pathway, where the fate of the 2-ABA precursor determines which class of AQ is ultimately synthesized.

Table 2: Functions of AQ-Modifying Monooxygenases

| Gene | Protein | Substrate | Product |

| pqsH | PqsH | 2-alkyl-4(1H)-quinolone (e.g., HHQ, NHQ) | 2-alkyl-3-hydroxy-4(1H)-quinolone (e.g., PQS, this compound). researchgate.netnih.gov |

| pqsL | PqsL | 2-aminobenzoylacetate (2-ABA) | 2-hydroxylaminobenzoylacetate, leading to AQNO synthesis. nih.govbiorxiv.org |

Transcriptional and Post-Transcriptional Regulation of Biosynthetic Genes

The production of this compound and other AQs is tightly controlled at both the transcriptional and post-transcriptional levels, ensuring that their synthesis is coordinated with cellular density and environmental cues.

The primary transcriptional activator of the pqsABCDE operon is PqsR (also known as MvfR), a LysR-type transcriptional regulator. nih.gov PqsR binds to the promoter region of pqsA and is activated by binding to AQs, including HHQ and PQS, creating a positive auto-regulatory loop that amplifies AQ production. nih.gov The expression of pqsR itself is integrated into the broader quorum-sensing hierarchy of P. aeruginosa, being positively regulated by the LasR regulator and repressed by the RhlR regulator.

Beyond this transcriptional control, several layers of post-transcriptional regulation fine-tune the expression of the pqs operon. One significant mechanism involves the RhlR regulator, which, in addition to repressing pqsR transcription, can also directly activate transcription of the pqsABCDE operon from an alternative start site. nih.gov This results in a longer 5' untranslated region (5' UTR) on the mRNA, which forms a secondary hairpin structure. nih.gov This structure physically blocks the ribosome binding site, thereby inhibiting translation and reducing AQ synthesis.

Furthermore, small non-coding RNAs (sRNAs) and RNA-binding proteins contribute to this regulatory network. The sRNA PhrS has been shown to activate PqsR synthesis, while other sRNAs like PqsS and ReaL have been found to regulate the pqs system by targeting transcripts such as pqsL and pqsC, respectively. asm.orgCurrent time information in Adelaide, AU. The global post-transcriptional regulator RsmA has also been implicated in controlling AQ biosynthesis, potentially through its interaction with target mRNAs, an activity that can be assisted by the RNA chaperone Hfq. asm.orgnih.gov This intricate web of post-transcriptional control allows the cell to precisely modulate the output of the AQ biosynthetic pathway in response to a multitude of signals.

Biological Activities and Molecular Mechanisms of 4 Hydroxy 3 Nonyl 2 1h Quinolinone

Quorum Sensing (QS) Modulation in Bacterial Systems

Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. nih.gov This process relies on the production, release, and detection of small signal molecules. nih.gov Within P. aeruginosa, the pqs system is one of the primary QS circuits, utilizing AQs like 4-hydroxy-3-nonyl-2(1H)-quinolinone as signals to control the expression of virulence factors and to manage biofilm formation. nih.gov

The central receptor for AQ signals in P. aeruginosa is the transcriptional regulator PqsR, also known as the multiple virulence factor regulator (MvfR). nih.govnih.gov this compound functions as a native agonist, binding to a large, hydrophobic ligand-binding pocket within the PqsR protein. nih.gov This binding event activates PqsR, causing it to initiate the transcription of target genes, including the pqsABCDE operon. nih.govnih.gov The pqsABCDE operon is responsible for the biosynthesis of AQs, creating a positive feedback loop that autoinduces the production of these signaling molecules. nih.govnih.gov

Studies have confirmed that the C9 congeners, including this compound, are highly active in binding to and activating PqsR, with potencies comparable to the well-known C7 signal, PQS. nih.gov The interaction between the AQ molecule and the PqsR receptor is stabilized primarily by hydrophobic interactions within the binding pocket. nih.gov This ligand-receptor interaction is a critical control point for bacterial virulence and represents a key target for the development of agents that can disrupt QS signaling. nih.gov

Table 1: Interaction of this compound with PqsR

| Compound | Receptor | Interaction Type | Outcome |

|---|

The activation of the PqsR regulator by signals such as this compound triggers a cascade that up-regulates the expression of numerous virulence factors essential for pathogenesis. nih.gov The pqs system is intricately linked with other QS networks, namely the las and rhl systems, which also control virulence determinants. nih.gov This interconnectedness allows for fine-tuned regulation of factors like pyocyanin, rhamnolipids, and elastase. nih.gov

Pyocyanin: This blue-green phenazine (B1670421) pigment is a toxin that generates reactive oxygen species, contributing to tissue damage during infections. nih.gov Its production is under the control of the QS network regulated by PqsR.

Rhamnolipids: These glycolipids are biosurfactants that play roles in biofilm formation, motility, and the solubilization of hydrophobic substrates. The rhl QS system, which controls rhamnolipid synthesis, is influenced by the pqs system. nih.gov

Elastase: The lasA and lasB genes encode for elastases, proteases that degrade host tissue proteins like elastin (B1584352) and collagen, facilitating bacterial invasion and nutrient acquisition. uantwerpen.be The expression of these enzymes is also modulated by the overarching QS hierarchy that includes the PQS signals. nih.gov

Table 2: Virulence Factors Regulated by the PQS Quorum Sensing System

| Virulence Factor | Function | Regulatory System | Reference |

|---|---|---|---|

| Pyocyanin | Toxin production, oxidative stress | pqs, rhl | nih.govresearchgate.net |

| Rhamnolipids | Biosurfactant, biofilm formation, motility | rhl, pqs | nih.govresearchgate.net |

The PQS signaling pathway, involving molecules like this compound, is a crucial component of the broader cell-to-cell communication network in P. aeruginosa. nih.gov This network integrates various environmental and cellular cues to produce a coordinated population-level response. nih.govnih.gov The pqs system does not operate in isolation; it is hierarchically integrated with the las and rhl systems, which use N-acyl-homoserine lactones (AHLs) as signal molecules. nih.gov

This intricate cross-talk allows the bacteria to respond to complex conditions. For instance, the stringent response, a stress-response mechanism activated by nutrient starvation, has been shown to modulate the production of AQs and influence the entire QS hierarchy. nih.govnih.gov The synthesis of this compound and related AQs is therefore part of a sophisticated signaling web that enables P. aeruginosa to adapt its virulence and lifestyle in response to changing environments, such as within a host during an infection. nih.govnih.gov

Anti-Biofilm Properties and Mechanisms of Action

Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances. mdpi.com This mode of growth protects bacteria from host immune responses and antimicrobial treatments, making biofilm-related infections difficult to eradicate. nih.govnih.gov The PQS quorum sensing system is known to be involved in the regulation of biofilm formation in P. aeruginosa. nih.govnih.gov

The process of biofilm formation begins with the initial attachment of planktonic (free-swimming) bacteria to a surface. mdpi.com This adhesion is a critical first step, and strategies that inhibit it can effectively prevent biofilm establishment. nih.govnih.gov Given that AQ signaling molecules like this compound regulate virulence factors and cellular behavior, they are implicated in the modulation of biofilm development. nih.gov Disrupting the signaling cascade by targeting the PqsR receptor can, in turn, affect the expression of factors necessary for attachment and subsequent biofilm maturation. nih.gov

While direct studies focusing exclusively on the anti-adhesion properties of this compound are specific, the broader class of quinolone-based molecules is under investigation for anti-biofilm potential. nih.govnih.gov The general principle involves interfering with the QS systems that control the production of adhesins and matrix components, thereby preventing the initial colonization and the subsequent formation of a mature biofilm structure. mdpi.com

A significant challenge in treating biofilm-based infections is the high level of antibiotic resistance conferred by the biofilm structure. nih.gov One promising therapeutic strategy is to combine traditional antibiotics with agents that disrupt the biofilm. Such anti-biofilm agents may not kill the bacteria directly but can render them more susceptible to conventional antimicrobials. nih.govnih.gov

Agents that interfere with QS signaling can weaken the biofilm matrix and disrupt its protective properties. This can lead to a synergistic effect where the antibiotic can more effectively penetrate the biofilm and kill the embedded bacteria. nih.gov For example, studies have shown that combining anti-biofilm peptides with antibiotics like tobramycin (B1681333) or polymyxin (B74138) B can significantly improve the clearance of recalcitrant P. aeruginosa infections in animal models. nih.govnih.gov While not specifically tested with this compound, inhibitors of the PQS system it acts upon are considered candidates for such synergistic therapies, aiming to disarm the bacteria and restore the efficacy of existing antibiotics. nih.gov

Table 3: Examples of Synergistic Effects of Anti-Biofilm Agents with Antibiotics

| Anti-Biofilm Agent Type | Antibiotic | Target Pathogen | Outcome | Reference |

|---|---|---|---|---|

| Synthetic Peptides | Ciprofloxacin, Gentamicin, etc. | ESKAPE Pathogens* | Enhanced clearance of infection in abscess model. | nih.gov |

| 4-Aminoquinoline Hybrids | Tobramycin, Polymyxin B | P. aeruginosa | Potentiation of antibiotic activity, inhibition of biofilm. | nih.gov |

*ESKAPE pathogens include Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species.

Identification of Molecular Targets Involved in Biofilm Development Pathways

The compound this compound belongs to the class of 2-alkyl-4(1H)-quinolones (AQs), which are structurally related to crucial signaling molecules in bacterial communication systems known as quorum sensing (QS). In pathogens like Pseudomonas aeruginosa, the pqs quorum sensing system is a pivotal regulator of virulence and biofilm formation. This system relies on signal molecules such as 2-heptyl-3-hydroxy-4(1H)-quinolone (the Pseudomonas quinolone signal or PQS) and its precursor, 2-heptyl-4(1H)-quinolone (HHQ). mdpi.comcolab.ws

These signal molecules bind to the transcriptional regulator PqsR (also known as MvfR), activating it to control the expression of genes responsible for producing virulence factors and facilitating biofilm development. mdpi.com Given that this compound is a structural analog of PQS, its primary molecular target within biofilm development pathways is believed to be the PqsR receptor. By competing with the native PQS molecule for binding to PqsR, it can act as an antagonist, thereby inhibiting the downstream signaling cascade that leads to the coordinated gene expression required for mature biofilm formation. This interference with the PQS-mediated QS system represents a key mechanism for disrupting bacterial biofilms.

Broader Antimicrobial Spectrum

The 4-hydroxy-2-quinolone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with diverse and potent biological activities, including broad-spectrum antimicrobial effects. Research into derivatives of this core structure has consistently demonstrated its potential for developing new agents to combat a range of microbial pathogens.

Antibacterial Activities against Gram-Positive and Gram-Negative Organisms

The antibacterial efficacy of 4-hydroxy-2-quinolone derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. Studies on analogs, including those with a C-3 nonyl side chain, show varied activity. Generally, Gram-positive bacteria appear more susceptible than Gram-negative organisms. This difference is often attributed to the outer membrane of Gram-negative bacteria, which acts as a formidable permeability barrier, limiting the uptake of antimicrobial compounds. nih.gov

In one study, the direct nonyl-substituted analog of 4-hydroxy-2-quinolone showed minimal activity against both the Gram-positive Staphylococcus aureus and the Gram-negative Escherichia coli, with Minimum Inhibitory Concentrations (MIC) exceeding 1000 µg/mL. However, the introduction of halogen substituents to the quinolone core significantly enhanced its potency against S. aureus. This suggests that while the fundamental scaffold has potential, modifications are key to unlocking strong antibacterial effects, particularly against resilient Gram-positive pathogens.

Table 1: Antibacterial Activity of 4-Hydroxy-2-quinolone Analogs

| Compound/Analog | Organism | Gram Stain | Activity Measurement | Result | Citation |

|---|---|---|---|---|---|

| 3-nonyl-4-hydroxy-2-quinolone | Staphylococcus aureus | Positive | MIC | >1000 µg/mL | mdpi.com |

| 3-nonyl-4-hydroxy-2-quinolone | Escherichia coli | Negative | MIC | >1000 µg/mL | mdpi.com |

| 6-Chloro-3-nonyl-4-hydroxy-2-quinolone | Staphylococcus aureus | Positive | MIC | 125-1000 µg/mL | mdpi.com |

| 6-Bromo-3-nonyl-4-hydroxy-2-quinolone | Staphylococcus aureus | Positive | MIC | 125-500 µg/mL | mdpi.com |

Antifungal Efficacy (e.g., against Candida albicans, Aspergillus flavus)

The 4-hydroxy-2-quinolone structure has demonstrated significant antifungal properties. Candida albicans and Aspergillus flavus are opportunistic fungi responsible for a wide range of human infections, from superficial to life-threatening systemic diseases.

Research on a 4-hydroxy-2-quinolone analog featuring a nonyl side chain revealed notable inhibitory activity against Aspergillus flavus, with a half-maximal inhibitory concentration (IC50) of 8.45 µg/mL. mdpi.com The potency of this molecular framework was further highlighted by a brominated nonyl analog, which exhibited an exceptional IC50 of 1.05 µg/mL against A. flavus, surpassing the efficacy of the conventional antifungal drug Amphotericin B in the same study. mdpi.com While specific data for Candida albicans was not identified in the search, the strong activity against A. flavus underscores the potential of this compound class as a source of new antifungal agents.

Table 2: Antifungal Activity of 4-Hydroxy-2-quinolone Analogs

| Compound/Analog | Fungal Species | Activity Measurement | Result | Citation |

|---|---|---|---|---|

| 3-nonyl-4-hydroxy-2-quinolone | Aspergillus flavus | IC50 | 8.45 ± 1.59 µg/mL | mdpi.com |

| 6-Bromo-3-nonyl-4-hydroxy-2-quinolone | Aspergillus flavus | IC50 | 1.05 ± 1.31 µg/mL | mdpi.com |

| Amphotericin B (Control) | Aspergillus flavus | IC50 | 1.93 ± 1.04 µg/mL | mdpi.com |

Other Investigated Biological Activities and Underlying Mechanisms

Beyond its direct antimicrobial effects, this compound and its structural relatives engage in other biological activities, primarily through enzyme inhibition and interference with essential metabolic processes like iron acquisition.

Enzyme Inhibition Profiles (e.g., DNA Gyrase, Topoisomerase IV, Cytochrome bc1 Complex, 5-Lipooxygenase)

The quinolone core is a well-established inhibitor of several critical bacterial and eukaryotic enzymes.

DNA Gyrase and Topoisomerase IV : The 4-hydroxy-2-quinolone fragment is considered essential for the inhibition of the bacterial enzyme DNA gyrase subunit B (GyrB), a promising target for new antibiotics. researchgate.net Studies on novel carboxamide derivatives built upon this scaffold confirmed their inhibitory action against GyrB. researchgate.net Quinolones, as a class, are famous for their inhibition of both DNA gyrase and Topoisomerase IV, enzymes vital for DNA replication, repair, and segregation in bacteria. They typically function by trapping the enzyme-DNA complex, leading to lethal double-strand breaks in the bacterial chromosome. chim.itresearchgate.net

Cytochrome bc1 Complex : Related alkyl quinolone N-oxides, such as 2-heptyl-4-quinolone N-oxide (HQNO), are known to be potent inhibitors of the cytochrome bc1 complex (Complex III) in the electron transport chain. mdpi.comcolab.ws This inhibition disrupts cellular respiration, leading to an accumulation of reactive oxygen species and subsequent cell death. This mechanism is a key component of the antimicrobial activity of certain quinolone derivatives.

5-Lipooxygenase (5-LOX) : The 4-hydroxy-2-quinolone scaffold has been investigated for its anti-inflammatory potential via the inhibition of 5-lipoxygenase, an enzyme involved in the synthesis of leukotrienes. mdpi.com Furthermore, related 2-alkyl-4-quinolone N-oxides have been identified as potent and selective inhibitors of 5-lipoxygenase, demonstrating that this class of compounds can modulate inflammatory pathways. acs.org The mechanism of inhibition is often linked to the ability of these compounds to act as antioxidants or to chelate the non-heme iron atom at the enzyme's active site. researchgate.net

Iron Chelation and Interference with Bacterial Iron Uptake Systems

Iron is an essential nutrient for bacterial survival and pathogenesis. Consequently, bacteria have evolved sophisticated systems to acquire iron from their environment. This compound has been identified as a membrane-associated iron chelator produced by Pseudomonas aeruginosa. acs.org

Interactions with Microbial Cell Membranes

The interaction of this compound and its closely related analogs with microbial cell membranes is primarily centered on the disruption of the electron transport chain, a critical component of cellular respiration located in the bacterial inner membrane. Research on the N-oxide derivative, 2-n-nonyl-4-hydroxyquinoline N-oxide (NQNO), provides significant insights into this mechanism. NQNO has been identified as a potent inhibitor of both NADH oxidase and succinate (B1194679) oxidase activities within submitochondrial particles. nih.gov This inhibition is achieved through specific binding to the cytochrome b-c1 complex (Complex III) of the respiratory chain.

Studies have shown that the binding of NQNO to its specific site within the membrane is related to the cytochrome b content and is sensitive to antimycin, another known inhibitor of the b-c1 complex. nih.gov This interaction effectively blocks the flow of electrons, thereby inhibiting electron transfer and halting ATP production via oxidative phosphorylation. nih.gov The relationship between the specific binding of NQNO and the inhibition of NADH oxidation is hyperbolic, indicating a direct correlation between the compound's presence at its target site and its inhibitory effect on membrane-bound respiratory enzymes. nih.gov

While the primary target of many quinolone antibiotics is DNA gyrase and topoisomerase IV, the action of 4-hydroxy-2-alkylquinolines (HAQs) like the nonyl derivative demonstrates a distinct mechanism focused on membrane-bound energy metabolism. nih.govnih.gov Specifically, 2-heptyl-4-hydroxyquinoline N-oxide (HQNO), a well-studied HAQ, is a known cytochrome inhibitor that binds to the quinone reduction (Qi) site of the cytochrome bc1 complex. This disrupts electron flow and leads to the generation of reactive oxygen species, which can cause cell death. nih.govnih.gov Given the structural similarity, it is plausible that this compound exerts its antimicrobial effects through a similar mechanism of disrupting the electrochemical potential and integrity of the microbial cell membrane.

Roles in Interkingdom Signaling and Interspecies Interactions

This compound is part of the 4-hydroxy-2-alkylquinoline (HAQ) family of molecules, which play crucial roles as signaling molecules in the bacterium Pseudomonas aeruginosa. researchgate.netcngb.org These molecules are integral to the pqs quorum-sensing system, which operates alongside the acyl-homoserine lactone (AHL)-based las and rhl systems to regulate gene expression in a cell-density-dependent manner. inrs.ca The nonyl derivative, specifically 2-nonyl-4-hydroxyquinoline (NHQ), along with its heptyl counterpart (HHQ), can bind to and activate the transcriptional regulator PqsR (also known as MvfR). nih.gov This activation triggers the expression of the pqsABCDE operon, leading to the biosynthesis of more HAQs, including the Pseudomonas quinolone signal (PQS), 3,4-dihydroxy-2-heptylquinoline. nih.govresearchgate.net

This signaling system allows P. aeruginosa to coordinate various collective behaviors, including the production of virulence factors and biofilm formation. nih.gov The biosynthesis of HAQs, including the nonyl derivatives, is linked to the fatty acid metabolism of the bacterium. researchgate.netcngb.org The production of these signaling molecules is tightly regulated and influenced by environmental cues and other regulatory networks like the stringent response, which allows the bacterium to adapt to stressful conditions such as nutrient starvation. nih.govasm.org

Beyond intraspecies communication, HAQs are pivotal in mediating interactions between P. aeruginosa and other microbial species. These molecules can act as weapons in interspecies competition. For instance, some HAQs exhibit antimicrobial activity against other bacteria, particularly Gram-positive species. asm.org The production of HAQs by P. aeruginosa in a mixed microbial community can inhibit the growth of competing microorganisms, thereby providing a competitive advantage. nih.gov This is a form of interkingdom signaling where the molecule produced by a bacterium has a direct inhibitory effect on other organisms. Furthermore, the HAQ signaling system can influence the behavior of other bacteria and even host cells, highlighting its importance in the broader context of microbial ecology and pathogenesis. nih.govnih.gov For example, related 2-alkyl-4(1H)-quinolones produced by Burkholderia species have been shown to inhibit biofilm formation in other bacteria, including opportunistic pathogens. nih.gov

Advanced Research Methodologies and Analytical Approaches in 4 Hydroxy 3 Nonyl 2 1h Quinolinone Studies

Spectroscopic and Spectrometric Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for elucidating the chemical structure of quinolinone derivatives. nih.gov For instance, in studies of related 4-hydroxy-2-quinolinones, the 1H NMR spectrum typically reveals characteristic signals for aromatic protons and substituents on the quinolinone ring. nih.gov For example, the chemical shifts of protons on the quinoline (B57606) core can be definitively assigned, such as H-5, H-6, H-7, and H-8. nih.gov Combining experimental NMR data with computational methods, like Density Functional Theory (DFT), can further refine structural assignments. nih.govrsc.org

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of HNQ. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are routinely used. nih.govnih.gov Electrospray ionization (ESI) is a common method used in LC-MS to generate ions for analysis. nih.govnih.gov The resulting mass spectrum provides the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular formula and aiding in structural elucidation. nih.govnih.gov For example, in the analysis of similar compounds, LC-MS has been used to identify the [M+H]+ peak, confirming the molecular weight. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. In the context of HNQ, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O) of the quinolone ring, and C-H bonds of the nonyl chain. nih.govnih.gov For related 4-hydroxy-2(1H)-quinolinones, characteristic IR absorption bands have been observed for the C=O group of the quinolone and the O-H group. nih.gov

These techniques, when used in concert, provide a comprehensive characterization of the chemical structure and purity of 4-Hydroxy-3-nonyl-2(1H)-quinolinone, which is a prerequisite for any further biological or mechanistic studies.

Chromatographic Separation and Quantification Methods

Chromatographic techniques are indispensable for the separation, identification, and quantification of HNQ from complex mixtures, such as bacterial culture supernatants or biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. While direct analysis of HNQ by GC-MS might require derivatization to increase its volatility, it is a powerful tool for identifying and quantifying related compounds and potential precursors. researchgate.netnih.govresearchgate.net The method's high separation efficiency and the specificity of the mass spectrometer allow for the reliable identification of compounds based on their retention times and mass spectra. researchgate.netnih.gov The use of a 5% phenyl polymethylsiloxane fused-silica capillary column is common due to its high separation efficiency and robustness. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, and its more advanced version, Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS), are the premier methods for the analysis of non-volatile compounds like HNQ in biological matrices. nih.govfrontiersin.orgund.edunih.gov These techniques couple the powerful separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. nih.govfrontiersin.orgund.edunih.gov Reversed-phase chromatography, often using a C18 column, is typically employed for the separation. nih.govund.edu Isotope-dilution LC-MS/MS is a particularly powerful approach for accurate quantification, where a stable isotope-labeled internal standard is used. This method has been successfully applied to quantify other lipid peroxidation products and their metabolites. nih.gov

Thin-Layer Chromatography (TLC): TLC is a simpler and more rapid chromatographic technique that can be used for the qualitative detection of HNQ. frontiersin.org It is particularly useful for screening a large number of samples and for monitoring the progress of chemical reactions. frontiersin.org In the analysis of quorum sensing molecules, TLC assays using specific biosensors can detect the presence of alkyl-hydroxyquinolones (AHQs). frontiersin.org The migration of the compound on the TLC plate, represented by its retention factor (Rf) value, can be compared to that of a synthetic standard for identification. frontiersin.org

These chromatographic methods provide the necessary tools for both the qualitative and quantitative analysis of HNQ, enabling researchers to study its production and distribution in various biological systems.

Biosensor Development for Detection and Quantification of Quorum Sensing Molecules

The role of HNQ as a quorum sensing (QS) molecule in certain bacteria has driven the development of specialized biosensors for its detection and quantification. These biosensors offer high sensitivity and specificity, providing valuable tools for studying QS-regulated processes. nih.govresearchgate.net

Whole-cell and cell-free biosensors have been engineered to respond to the presence of specific QS signal molecules. nih.govresearchgate.net Whole-cell biosensors typically consist of a bacterial strain that has been genetically modified to produce a detectable signal, such as light or color, in the presence of the target molecule. springernature.com These biosensors often utilize a transcriptional regulator that binds to the QS molecule of interest, leading to the activation of a reporter gene. oup.com For instance, biosensors have been developed to detect a broad range of N-acyl homoserine lactones (AHLs), another class of QS molecules. oup.com

For the detection of quinolone signals like HNQ, biosensors based on the PqsA promoter fused to a reporter system (e.g., lux or lacZ) are commonly used. frontiersin.org The PqsA promoter is part of the pqs operon, which is involved in the biosynthesis of quinolone signals in Pseudomonas aeruginosa. The presence of HNQ or related molecules activates the PqsR receptor, which in turn induces the expression of the reporter gene from the PqsA promoter. frontiersin.org This allows for the sensitive detection and quantification of these signaling molecules in bacterial supernatants and other biological samples. frontiersin.org The development of such biosensors is a significant advancement for studying the role of HNQ in bacterial communication and pathogenesis. nih.gov

Genetic and Molecular Biology Approaches for Mechanistic Elucidation

To unravel the precise biological roles and mechanisms of action of HNQ, researchers employ a variety of genetic and molecular biology techniques. These approaches allow for the manipulation of the genetic machinery of organisms to study the effects of HNQ on specific cellular pathways.

Gene Knockouts: Creating gene knockout mutants, where a specific gene is inactivated, is a fundamental approach to understanding gene function. In the context of HNQ, knocking out genes involved in its biosynthesis or its receptor would allow researchers to study the consequences of its absence. This can help to identify the specific physiological processes and virulence factors that are regulated by HNQ-mediated quorum sensing.

Overexpression: Conversely, overexpressing genes involved in HNQ synthesis can lead to its increased production. nih.gov Studying the effects of elevated HNQ levels can provide further insights into its regulatory roles. nih.gov For example, the overexpression of a key enzyme in a biosynthetic pathway can lead to increased production of the final product and other related metabolites. nih.gov

Reporter Gene Assays: Reporter gene assays are widely used to study gene expression in response to specific stimuli, such as the presence of HNQ. In these assays, the promoter of a gene of interest is fused to a reporter gene (e.g., gfp for green fluorescent protein, or lacZ for β-galactosidase). The expression of the reporter gene, which can be easily measured, serves as a proxy for the activity of the promoter. This technique is invaluable for identifying genes that are regulated by HNQ and for dissecting the signaling pathways it controls.

These genetic and molecular biology tools are essential for moving beyond simple correlational studies and for establishing a causal link between HNQ and specific biological functions.

Computational Chemistry and In Silico Modeling Techniques

Computational chemistry and in silico modeling have become increasingly important in the study of bioactive molecules like HNQ. These methods complement experimental approaches by providing detailed insights into molecular interactions and properties at an atomic level.

Molecular Docking: Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, such as a protein receptor. nih.govnih.govresearchgate.netresearchgate.net In the context of HNQ, docking studies can be used to predict its binding site on its cognate receptor, providing a structural basis for its biological activity. nih.gov For example, molecular docking has been used to study the binding of other quinolinone derivatives to their target proteins, revealing key interactions that are important for their activity. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and interactions of molecules over time. MD simulations of HNQ bound to its receptor can reveal the stability of the complex and the key residues involved in the interaction. This information can be used to design more potent analogs or inhibitors of the HNQ signaling pathway.

Density Functional Theory (DFT): DFT calculations are used to investigate the electronic structure and properties of molecules. nih.govrsc.org These calculations can be used to predict various molecular properties, such as infrared and NMR spectra, which can then be compared with experimental data to confirm the structure of HNQ. nih.govrsc.org DFT can also be used to study the reactivity of the molecule and to understand its chemical behavior. nih.gov

These computational approaches provide a powerful platform for hypothesis generation and for guiding the design of new experiments, accelerating the pace of research into the biological roles of HNQ.

High-Throughput Screening Platforms for Analogue Evaluation

High-throughput screening (HTS) platforms are essential for the rapid evaluation of large libraries of chemical compounds for their biological activity. In the context of HNQ, HTS can be used to screen for analogs that either mimic or inhibit its activity.

HTS assays are typically performed in a miniaturized format, such as 96-well or 384-well plates, allowing for the simultaneous testing of thousands of compounds. The assays are designed to be simple, robust, and automated. For screening HNQ analogs, a reporter gene assay, such as the one described in section 6.4, could be adapted for a high-throughput format. This would allow for the rapid identification of compounds that either activate or inhibit the HNQ-dependent reporter gene expression.

Once hit compounds are identified from the primary screen, they are subjected to further validation and characterization using the analytical and biological techniques described in the preceding sections. HTS is a powerful tool for drug discovery and for identifying novel chemical probes to study the biological functions of HNQ.

Future Research Directions and Non Clinical Applications of 4 Hydroxy 3 Nonyl 2 1h Quinolinone

Development of Novel Anti-Virulence Strategies and Quorum Sensing Inhibitors

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that coordinates gene expression in a population-density-dependent manner, often regulating virulence factors and biofilm formation. mdpi.comfrontiersin.org Disrupting this communication, a strategy known as anti-virulence therapy, offers an alternative to traditional antibiotics by aiming to disarm pathogens rather than killing them, which may reduce the selective pressure for resistance development. nih.gov

4-Hydroxy-3-nonyl-2(1H)-quinolinone, also known as 2-nonyl-4-hydroxyquinoline (NHQ), is a recognized player in the complex quorum sensing network of Pseudomonas aeruginosa. mdpi.comnih.govumaryland.edu It is a C9 congener of 2-heptyl-4-hydroxyquinoline (HHQ), a key signaling molecule in the Pseudomonas quinolone signal (PQS) system. nih.govumaryland.edu The PQS system, alongside the acyl-homoserine lactone (AHL) systems, forms a hierarchical regulatory network controlling the expression of numerous virulence factors. mdpi.comasm.org

Future research should focus on elucidating the precise mechanisms by which this compound and its derivatives can be harnessed to inhibit quorum sensing. This includes:

Targeting the PqsR receptor: The transcriptional regulator PqsR is a central component of the PQS system, activated by binding to HHQ and PQS. mdpi.comnih.gov Developing molecules that mimic the quinolone core of these signaling molecules, but act as antagonists to PqsR, is a promising strategy. nih.gov

Inhibiting biosynthetic enzymes: The enzymes involved in the synthesis of 4-hydroxy-2-alkylquinolines (HAQs), such as those encoded by the pqsABCDE operon, represent viable targets for inhibitors. nih.govnih.gov By blocking the production of signaling molecules like NHQ and its precursors, the entire QS cascade can be disrupted.

Exploring synergistic effects: Investigating the combination of this compound-based inhibitors with inhibitors of other QS systems (e.g., Las and Rhl systems) or with traditional antibiotics could reveal synergistic effects, leading to more potent anti-virulence therapies. nih.gov

Table 1: Key Components of the Pseudomonas aeruginosa Quorum Sensing System

| Component | Function | Relevance to this compound |

| PqsR (MvfR) | Transcriptional regulator | Binds to alkyl-quinolone signals to control virulence gene expression. mdpi.comnih.gov |

| HHQ (2-heptyl-4-hydroxyquinoline) | Quorum sensing signal molecule | A precursor and structural analog of this compound. mdpi.comnih.gov |

| PQS (2-heptyl-3-hydroxy-4-quinolone) | Quorum sensing signal molecule | A potent activator of PqsR, its synthesis is linked to the HAQ pathway. mdpi.comnih.gov |

| pqsABCDE operon | Biosynthesis of alkyl-quinolones | A target for inhibitors to block the production of signaling molecules. nih.govnih.gov |

Exploration of Previously Unidentified Biological Targets and Pathways

While the role of this compound in quorum sensing is a primary focus, its structural features suggest the potential for interactions with other biological targets and pathways. The quinolinone scaffold is considered a "privileged structure" in drug discovery, known to interact with a wide array of biological molecules. mdpi.com

Future investigations should aim to identify novel cellular partners and mechanisms of action for this compound. This could involve:

Proteomic and transcriptomic analyses: Employing techniques like affinity chromatography-mass spectrometry and RNA sequencing to identify proteins that directly bind to this compound and to understand its global effects on gene expression.

Enzyme inhibition assays: Screening this compound and its derivatives against a broad panel of enzymes, particularly those involved in key cellular processes like energy metabolism, DNA replication, and cell wall synthesis. For instance, its N-oxide derivative, 2-nonyl-4-hydroxyquinoline N-oxide (NQNO), is a known inhibitor of the cytochrome bc1 complex in the electron transport chain. nih.govnih.gov

Phenotypic screening: Utilizing high-throughput screening of diverse microbial species and cell lines to uncover unexpected biological activities, which could point towards novel targets.

Strategies for Mitigating Microbial Resistance Mechanisms Through Virulence Attenuation

The rise of antibiotic resistance necessitates the development of new therapeutic strategies. nih.gov Attenuating virulence, rather than directly killing bacteria, is a promising approach to reduce the selective pressure that drives the evolution of resistance. nih.gov By interfering with quorum sensing and other virulence-related pathways, this compound-based compounds could play a significant role in this endeavor.

Future research in this area should focus on:

Inhibition of biofilm formation: Biofilms are structured communities of bacteria that exhibit increased resistance to antibiotics and host immune responses. mdpi.com Quorum sensing is often crucial for biofilm development. mdpi.com Investigating the efficacy of this compound derivatives in preventing and disrupting biofilms of clinically relevant pathogens is a critical research direction. researchgate.net

Reduction of virulence factor production: Many bacterial pathogens produce a range of virulence factors, such as toxins, proteases, and siderophores, which are often regulated by quorum sensing. asm.org Quantifying the ability of this compound analogs to suppress the production of these factors is essential.

Sensitizing resistant strains to existing antibiotics: By weakening the defensive capabilities of bacteria, for example by inhibiting biofilm formation or efflux pumps, virulence attenuators may restore the efficacy of conventional antibiotics. Studies exploring the synergistic effects of this compound-based compounds and existing antibiotics against drug-resistant strains are warranted.

Investigation into Environmental Roles and Inter-Microbial Communication

4-Hydroxy-2-alkylquinolines are not only involved in intraspecies communication but also play a role in the interactions between different microbial species and with their environment. nih.gov Understanding these ecological roles is crucial for a complete picture of the biological significance of this compound.

Future research should explore:

Interspecies signaling: Investigating how this compound affects the behavior of other bacteria, fungi, and even higher organisms in mixed microbial communities. For example, some HAQs have been shown to have antimicrobial activity against Gram-positive bacteria. nih.gov

Role in polymicrobial infections: In infections involving multiple microbial species, such as those in the lungs of cystic fibrosis patients, this compound may mediate complex interactions between P. aeruginosa and other pathogens like Staphylococcus aureus. umaryland.edunih.gov

Environmental fate and distribution: Studying the stability, degradation, and distribution of this compound in different environmental niches, such as soil and water, will provide insights into its ecological impact. ontosight.ai

Natural product discovery: Investigating other microbial species, particularly those from underexplored environments, for the production of novel quinolone compounds with unique biological activities.

Q & A

Basic: What synthetic strategies are employed to introduce alkyl chains (e.g., nonyl) at the 3-position of 4-hydroxyquinolin-2(1H)-ones?

The synthesis of 4-hydroxyquinolin-2(1H)-ones with alkyl substituents typically involves Friedel-Crafts acylation or alkylation. For example, 3-acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone is synthesized by reacting 4-hydroxy-1-methylquinolin-2(1H)-one with acetyl chloride in the presence of Lewis acids like AlCl₃ . For longer alkyl chains (e.g., nonyl), modifications may include using boron trifluoride etherate as a catalyst for milder conditions, as demonstrated in the synthesis of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone from 3-aminophenol . Key steps:

- Alkylation/Acylation : Reacting the quinolinone core with alkyl halides or acyl chlorides.

- Catalyst Optimization : Substituting AlCl₃ with BF₃·Et₂O to reduce side reactions .

- Purification : Column chromatography or recrystallization (e.g., using DMF/ethanol mixtures) .

Advanced: How can solvent and catalyst selection impact the yield of 4-hydroxy-3-alkylquinolin-2(1H)-ones in multi-step syntheses?

Contradictory yields in alkylation steps often arise from steric hindrance or poor solubility of long-chain alkyl reagents. For instance, introducing a nonyl group may require:

- Polar Solvents : DMF or DMSO to dissolve hydrophobic intermediates .

- Catalyst Screening : BF₃·Et₂O enhances electrophilic substitution for bulky groups compared to AlCl₃ .

- Temperature Control : Stepwise heating (e.g., reflux at 80–100°C) to balance reactivity and decomposition .

Data Example : In the synthesis of 3-acetyl derivatives, yields dropped from 85% (acetyl) to 45% (heptyl) due to steric effects .

Basic: What spectroscopic techniques are critical for confirming the structure of 4-hydroxy-3-nonyl-2(1H)-quinolinone?

Key methods include:

- ¹H NMR : Look for the 4-hydroxy proton (δ 10–12 ppm, exchangeable with D₂O) and nonyl chain signals (δ 0.8–1.5 ppm) .

- IR Spectroscopy : O–H stretch (3440–3200 cm⁻¹) and carbonyl C=O (1660–1620 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak matching the molecular weight (e.g., C₁₈H₂₅NO₂: [M⁺] at m/z 287.2) .

Advanced: How do structural modifications at the 3-position influence sigma receptor binding affinity in 4-hydroxyquinolin-2(1H)-ones?

Pharmacological studies on analogs like 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone (34b) reveal:

- Alkyl Chain Length : Longer chains (e.g., nonyl) may enhance lipophilicity and membrane permeability but reduce binding specificity .

- Electron-Withdrawing Groups : Chlorine or methoxy groups at the 5-position increase affinity for sigma receptors (IC₅₀ = 30 nM vs. 100 nM for unsubstituted analogs) .

- In Vivo Correlation : Compounds with higher sigma receptor activity (e.g., 34b) reduced immobility time in forced-swimming tests by 50% at 10 mg/kg .

Basic: What chromatographic methods are recommended for purity analysis of 4-hydroxyquinolin-2(1H)-ones?

- HPLC : Use C18 columns with mobile phases like acetonitrile/water (70:30) and UV detection at 254 nm .

- TLC : Silica gel plates with ethyl acetate/hexane (1:1); Rf values typically 0.3–0.5 for pure compounds .

Advanced: How can researchers resolve contradictions in biological activity data for this compound analogs?

Discrepancies in receptor binding vs. in vivo efficacy may arise from metabolite interference or off-target effects. Strategies include:

- Receptor Antagonist Coadministration : Pre-treating with sigma antagonists (e.g., BMY14802) to confirm on-target activity .

- Metabolite Profiling : LC-MS to identify degradation products .

- Dose-Response Studies : Testing lower doses (1–10 mg/kg) to avoid saturation artifacts .

Basic: What are the typical melting points and solubility profiles of 4-hydroxyquinolin-2(1H)-ones?

- Melting Points : Range from 165–167°C (unsubstituted) to 289–290°C (diazepine-fused derivatives) .

- Solubility : Poor in water; soluble in polar aprotic solvents (DMF, DMSO) .

Advanced: What computational methods support the design of 4-hydroxyquinolin-2(1H)-ones with enhanced bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.